molecular formula C8H6Cl2O2 B13973109 Phenyl dichloroacetate CAS No. 10565-20-5

Phenyl dichloroacetate

Numéro de catalogue: B13973109
Numéro CAS: 10565-20-5
Poids moléculaire: 205.03 g/mol
Clé InChI: FALZSEYHTLDSIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phenyl dichloroacetate is an organic compound that belongs to the class of esters It is derived from dichloroacetic acid and phenol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and dehydrating agents is crucial to achieve high efficiency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Phenyl dichloroacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: Dichloroacetic acid and phenol.

    Substitution: Various substituted phenyl dichloroacetates depending on the nucleophile used.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of phenyl dichloroacetate primarily involves the release of dichloroacetate upon metabolic conversion. Dichloroacetate inhibits pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This shift in metabolic pathways results in increased oxidative phosphorylation and reduced glycolysis, promoting apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Uniqueness: this compound is unique due to its specific ester linkage and the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity. Its ability to release dichloroacetate upon metabolic conversion makes it a valuable compound in medicinal chemistry for targeting metabolic pathways in cancer cells .

Activité Biologique

Phenyl dichloroacetate, a derivative of dichloroacetic acid (DCA), has garnered attention in the scientific community for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound primarily exerts its effects through the inhibition of pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, it activates the pyruvate dehydrogenase complex (PDC), which plays a crucial role in cellular metabolism. This activation shifts cellular metabolism from glycolysis to oxidative phosphorylation, a process often disrupted in cancer cells exhibiting the Warburg effect, where they rely heavily on glycolysis for energy production even in the presence of oxygen .

Key Mechanisms:

  • Inhibition of PDK : DCA and its derivatives inhibit PDK, promoting aerobic metabolism.
  • Induction of Apoptosis : DCA can lead to programmed cell death in cancer cells while sparing normal cells .
  • Reactive Oxygen Species (ROS) Generation : DCA increases ROS levels, which may contribute to its cytotoxic effects on cancer cells .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant anticancer properties across various cell lines. The compound has been tested against several human cancer types, demonstrating varying degrees of efficacy.

Cytotoxicity Data

The following table summarizes key findings from studies evaluating the cytotoxic effects of this compound and its derivatives:

CompoundCancer Cell LineIC50 (μM)Notes
2,2-Dichloro-N-(3-trifluoromethyl)phenylacetamideNCI-H460 (Lung)6.5Best-performing derivative in study
N-phenyl dichloroacetamideMCF-7 (Breast)>25Low selectivity; induces apoptosis at high concentrations
Sodium dichloroacetateVarious (including colorectal)>20Induces apoptosis but not selective for cancer cells

Case Studies

Numerous case studies have documented the use of this compound in clinical settings, particularly for patients with refractory cancers.

  • Case Study: Refractory AML
    • A 23-year-old male with refractory acute myeloid leukemia was treated with DCA at a dose of 12.5 mg/kg orally twice daily. After 11 days of treatment, he remained cancer-free four years later .
  • Case Study: Metastatic Colorectal Cancer
    • A 57-year-old female with stage IV metastatic colorectal cancer received intravenous DCA weekly for six months alongside chemotherapy. She demonstrated disease stability and survived for six years post-diagnosis while experiencing manageable side effects .
  • Case Series: Multi-Cancer Treatment
    • A series involving three patients with metastatic cancers highlighted the potential of DCA to induce disease stability after conventional treatments failed. The doses ranged from 2500 mg to 5000 mg per infusion over durations from three weeks to eight months .

Safety and Toxicity

While this compound shows promise as an anticancer agent, it is essential to consider its safety profile. The most common adverse effect reported is peripheral neuropathy, which is generally reversible upon cessation of treatment . Other side effects can include abdominal pain and elevated liver enzymes, indicating the need for careful monitoring during therapy .

Propriétés

Numéro CAS

10565-20-5

Formule moléculaire

C8H6Cl2O2

Poids moléculaire

205.03 g/mol

Nom IUPAC

phenyl 2,2-dichloroacetate

InChI

InChI=1S/C8H6Cl2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5,7H

Clé InChI

FALZSEYHTLDSIT-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)OC(=O)C(Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.